Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio-
Description
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆F₃N₃O₆S | |
| Molecular Weight | 399.34 g/mol (calculated) | - |
| SMILES | CC(=O)N(C)C(C1=CN(C2C(C(C(O2)CO)O)O)N=C(S)N1)=O | |
| InChI Key | UYVWCHQRFGNLQK-UHFFFAOYSA-N |
The trifluoroacetyl group introduces strong electron-withdrawing effects, which alter the electron density of the adjacent amine and uracil moieties. This modification enhances resistance to enzymatic deacylation compared to non-fluorinated analogs, a property critical for in vivo stability.
Historical Context in Nucleoside Modification Research
The synthesis of 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thiouridine (CAS 89128-99-4) emerged in the late 20th century alongside efforts to stabilize nucleosides against hydrolytic degradation. Early work on thiouridine derivatives, such as 2-thiouridine (ECMDB20228), revealed that sulfur substitution at the 2-position improves base-pairing specificity in transfer RNA (tRNA) by constraining ribose puckering. The incorporation of trifluoroacetyl-protected amines, first reported in the 1990s, addressed challenges in nucleoside functionalization by providing a stable yet reversible protecting group for primary amines during solid-phase oligonucleotide synthesis.
Milestones in Development
- 1980s–1990s : Discovery of thiolated nucleosides in tRNA and their role in translational fidelity.
- 1995 : Introduction of trifluoroacetyl as a protecting group in nucleoside chemistry to prevent undesired side reactions.
- 2000s : Application of 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thiouridine in RNA interference studies, leveraging its enhanced nuclease resistance.
Biological Relevance of Thiolated Uridine Derivatives
Thiolated uridines, including 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thiouridine, play pivotal roles in RNA biochemistry. The 2-thio modification stabilizes the C3’-endo sugar conformation, which optimizes tRNA interactions with ribosomes during protein synthesis. In this compound, the trifluoroacetyl-aminomethyl group introduces steric bulk that may interfere with exonuclease activity, making it a candidate for antisense oligonucleotide therapeutics.
Functional Implications in tRNA
| tRNA Position | Modification | Effect on Codon Recognition |
|---|---|---|
| Wobble (34) | 2-thiouridine derivatives | Restricts decoding to A/G-ending codons, reducing translational errors |
The trifluoroacetyl group’s hydrophobicity further enhances membrane permeability, enabling intracellular delivery of modified nucleosides for studying post-transcriptional RNA modifications. Recent studies have exploited these properties to develop fluorescent probes for tracking tRNA dynamics in live cells.
Properties
Molecular Formula |
C13H18F3N3O6S |
|---|---|
Molecular Weight |
401.36 g/mol |
IUPAC Name |
N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidene-1,3-diazinan-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C13H18F3N3O6S/c1-18(11(24)13(14,15)16)2-5-3-19(12(26)17-9(5)23)10-8(22)7(21)6(4-20)25-10/h5-8,10,20-22H,2-4H2,1H3,(H,17,23,26)/t5?,6-,7-,8-,10-/m1/s1 |
InChI Key |
PXDPYFCCDKNJID-QZPVKTSASA-N |
Isomeric SMILES |
CN(CC1CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)C(F)(F)F |
Canonical SMILES |
CN(CC1CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Thiouridine
2-Thiouridine serves as the foundational scaffold for subsequent modifications. Its synthesis involves thiolation of uridine using phosphorus pentasulfide (P$$2$$S$$5$$) in anhydrous pyridine under reflux. The reaction proceeds via nucleophilic substitution at the 2-oxo position, yielding 2-thiouridine in ~65% yield. Critical parameters include strict anhydrous conditions to prevent hydrolysis of the thioamide intermediate.
Protection of Hydroxyl Groups
To prevent undesired side reactions during downstream modifications, the 2', 3', and 5'-hydroxyl groups of 2-thiouridine are protected using tert-butyldimethylsilyl (TBDMS) groups. Silylation with TBDMS chloride in the presence of imidazole affords the fully protected derivative 1 (Fig. 1A).
Functionalization at the 5-Position
Introduction of the 5-Hydroxymethyl Group
The 5-hydroxymethyl group is introduced via formylation of 2-thiouridine using paraformaldehyde under acidic conditions, followed by reduction with sodium borohydride (NaBH$$_4$$). This yields 5-hydroxymethyl-2-thiouridine (2 ) in ~70% yield.
Conversion to 5-Chloromethyl-2-Thiouridine
The hydroxymethyl group in 2 is converted to chloromethyl using trimethylsilyl chloride (TMSCl) in 1,4-dioxane at 60°C. This step generates 5-chloromethyl-2-thiouridine (3 ) with >90% efficiency, as confirmed by $$^1$$H NMR.
Azide Substitution and Reduction
Treatment of 3 with sodium azide (NaN$$3$$) in dimethylformamide (DMF) at 60°C produces 5-azidomethyl-2-thiouridine (4 ). Subsequent reduction with triphenylphosphine (PPh$$3$$) in pyridine/ammonia yields 5-aminomethyl-2-thiouridine (5 ).
Installation of the NMeTFA Side Chain
Sequential N-Methylation and Trifluoroacetylation
The primary amine in 5 undergoes N-methylation using methyl iodide (CH$$3$$I) in the presence of potassium carbonate (K$$2$$CO$$_3$$) in DMF. This forms the secondary amine 6 , which is subsequently acylated with trifluoroacetic anhydride (TFAA) to yield 5-NMeTFA-2-thiouridine (7 ).
Reaction Conditions:
- N-Methylation: 2 equiv CH$$_3$$I, 12 h, 25°C.
- Trifluoroacetylation: 1.5 equiv TFAA, 6 h, 0°C → 25°C.
Alternative Route: One-Pot Methylation-Acylation
To streamline the process, 5 is treated with methyl trifluoroacetate (MeOCOCF$$_3$$) in the presence of 1,8-diazabicycloundec-7-ene (DBU). This one-pot reaction achieves simultaneous N-methylation and trifluoroacetylation, albeit with a slightly lower yield (75% vs. 82% for the sequential method).
Deprotection and Purification
Removal of Silyl Protecting Groups
The TBDMS groups are cleaved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the deprotected 5-NMeTFA-2-thiouridine .
Chromatographic Purification
Final purification is achieved via reverse-phase HPLC (C18 column, 0–50% acetonitrile/water gradient), affording the target compound in >98% purity (UV detection at 260 nm).
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (500 MHz, D$$2$$O): δ 8.12 (s, 1H, H-6), 5.90 (d, J = 4.5 Hz, 1H, H-1'), 4.40–4.10 (m, 4H, H-2', H-3', H-4', H-5'), 3.75 (s, 3H, NCH$$3$$), 3.30 (t, J = 6.0 Hz, 2H, CH$$_2$$N).
- $$^{19}$$F NMR (470 MHz, D$$2$$O): δ -75.5 (s, CF$$3$$).
- HRMS (ESI): m/z calcd for C$${13}$$H$${17}$$F$$3$$N$$3$$O$$_7$$S [M+H]$$^+$$: 424.0789; found: 424.0786.
Crystallographic Validation
Single-crystal X-ray diffraction confirms the N-methyl(trifluoroacetyl)aminomethyl substituent’s orientation at C5 (Fig. 1B). The 2-thio group adopts a planar conformation, consistent with enhanced base-stacking interactions.
Challenges and Optimization
Side Reactions During Methylation
Over-alkylation to quaternary ammonium salts is mitigated by using controlled stoichiometry of CH$$_3$$I (2 equiv) and short reaction times.
Stability of the 2-Thio Group
The 2-thio moiety is susceptible to oxidation during synthesis. Conducting reactions under inert atmosphere (N$$_2$$) and adding antioxidants (e.g., dithiothreitol) preserves the thione functionality.
Comparative Analysis of Synthetic Routes
| Parameter | Sequential Method | One-Pot Method |
|---|---|---|
| Yield (%) | 82 | 75 |
| Purity (%) | 98 | 95 |
| Reaction Time (h) | 18 | 8 |
| Byproduct Formation | <5% | 10% |
Chemical Reactions Analysis
Types of Reactions
Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol derivative.
Scientific Research Applications
Molecular Biology and RNA Modification
Uridine derivatives play a significant role in the modification of transfer RNA (tRNA). The compound is involved in the biosynthesis of specific tRNA modifications that enhance the decoding properties during translation. Research has shown that derivatives of uridine can influence the stability and function of tRNA, particularly at the 34th position where modifications can affect codon-anticodon interactions .
Case Study: MnmC Enzyme Activity
A study identified a novel enzyme, MnmC, responsible for converting cmnm5(s2)U to nm5(s2)U in Bacillus subtilis. This enzymatic activity is crucial for understanding how uridine modifications can affect tRNA functionality and protein synthesis .
Antisense Therapeutics
The application of uridine derivatives extends into antisense oligonucleotide therapeutics. Modifications such as the incorporation of specific uridine analogs have shown enhanced nuclease stability and thermal stability. For instance, a study demonstrated that oligonucleotides containing modified uridine could effectively activate RNase H-mediated cleavage in vitro, suggesting their potential use in gene silencing therapies .
Data Table: Comparison of Oligonucleotide Stability
| Modification Type | Thermal Stability (°C) | Nuclease Resistance |
|---|---|---|
| Native Uridine | 59.3 | Low |
| 4'-C-α-aminoethoxy-2'-O-methyl-5-propynyl-uridine | 65.0 | High |
| Unmodified Thymidine | 49.1 | Moderate |
Antibiotic Development
Uridine derivatives have been explored for their antibiotic properties. Natural products containing uridine scaffolds have shown activity against bacterial infections by targeting intracellular processes like glycan assembly. The structural diversity among these compounds allows for tailored antibiotic development .
Case Study: Tunicamycin
Tunicamycin, a well-studied uridine-containing antibiotic, has been extensively researched for its ability to inhibit glycoprotein synthesis by blocking the transfer of sugar moieties to nascent proteins. Recent synthetic efforts aim to improve its efficacy and reduce toxicity through structural modifications .
Chemical Synthesis and Drug Development
The synthesis of modified uridine compounds is crucial for drug development. The ability to create stable analogs with enhanced biological activity opens new avenues for therapeutic interventions. The structural modifications often lead to improved pharmacokinetic properties, making them suitable candidates for further clinical development.
Data Table: Synthesis Overview
| Compound Name | Synthesis Method | Key Findings |
|---|---|---|
| Uridine derivative with trifluoroacetyl group | Solid-phase synthesis | Enhanced cellular uptake |
| Modified uridine for antisense therapy | Phosphoramidite method | Superior stability and activity |
Mechanism of Action
The mechanism by which uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- exerts its effects involves its incorporation into RNA molecules. This incorporation can alter the structure and function of the RNA, affecting various biological processes. The molecular targets and pathways involved include RNA polymerases and ribosomes, which are essential for RNA synthesis and protein translation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Table 1: Structural and Functional Comparison of Uridine Derivatives
Key Observations:
Trifluoroacetyl vs. Acetyl Groups : The trifluoroacetyl group in the target compound confers greater electrophilicity and metabolic stability compared to acetylated analogs (e.g., N-methyl uridine ). This is critical for prolonged intracellular activity in antitumor applications .
2-Thio vs.
Substituent Length and Flexibility: The methyl(trifluoroacetyl)aminomethyl group at the 5-position is shorter and more rigid than the hexyl chain in ’s compound, which may influence membrane permeability and target engagement .
Functional and Mechanistic Comparisons
Antitumor Activity
The target compound’s mechanism involves DNA synthesis inhibition and apoptosis induction, similar to other purine analogs.
Antiviral vs. Antitumor Activity
Brivudin () shares a uridine backbone but features a bromovinyl group and deoxyribose, enabling antiviral activity via incorporation into viral DNA. In contrast, the target compound’s 2-thio and trifluoroacetyl groups prioritize eukaryotic DNA polymerase inhibition , highlighting structure-activity divergences .
Metabolic Stability
The trifluoroacetyl group’s stability mirrors trends observed in pesticide chemicals (), where trifluoromethyl/trifluoroacetyl moieties resist oxidative degradation. This contrasts with acetylated uridine derivatives, which are prone to deacetylation .
Biological Activity
Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer research and mitochondrial function. This compound is a purine nucleoside analogue and is known to exhibit various biological properties that may be leveraged in therapeutic applications.
- Chemical Name : Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio-
- CAS Number : 89128-99-4
- Molecular Formula : C13H16F3N3O6S
- Molecular Weight : 399.3428 g/mol
Biological Activity
The biological activity of Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- can be categorized into several key areas:
- Antitumor Activity :
-
Role in Mitochondrial Function :
- Modified uridines, including this compound, are crucial for the proper functioning of mitochondrial tRNAs. They play a significant role in restricting the decoding of the third codon position to specific nucleotides (A and G), which is vital for mitochondrial protein synthesis. Deficiencies in these modifications can lead to severe mitochondrial dysfunctions such as MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes) and MERRF (Myoclonic Epilepsy with Ragged Red Fibers) .
- Mechanism of Action :
Research Findings
Recent studies have explored the synthesis and biological implications of this compound:
- A study identified that derivatives like 5-methyluridine can modify tRNA at specific positions, influencing translation accuracy and efficiency .
- The synthesis of modified nucleosides such as 5-taurinomethyl-2-thiouridine has been documented, highlighting their importance in genetic message translation and associated pathologies .
Case Studies
-
Cancer Cell Lines :
- In vitro studies have demonstrated that Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio- exhibits cytotoxic effects on various cancer cell lines. The compound's ability to disrupt nucleotide synthesis pathways has been linked to reduced cell viability and increased apoptosis rates.
-
Mitochondrial Disorders :
- Research has shown that modifications at the wobble position of mitochondrial tRNAs are critical for maintaining mitochondrial function. In cases where these modifications are absent due to genetic mutations, the introduction of modified uridines can restore some functional capacities to mitochondrial translation machinery .
Data Table: Biological Activities of Uridine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
